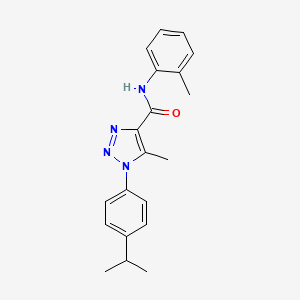
1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse range of biological activities and applications in medicinal chemistry. The triazole core is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. Although the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related triazole compounds. For instance, the synthesis of 1-benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, as mentioned in paper , involves a rearrangement process, which could be analogous to the synthesis of the target compound. The equilibrium between isomeric triazoles and diazomalondiamides established by boiling in various solvents indicates the potential for manipulating the structure of triazole derivatives under different conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The specific substitution pattern on the triazole ring, as well as the presence of functional groups like carboxamide, can significantly influence the compound's properties and reactivity. The sodium complex of a related compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, was characterized using single-crystal X-ray diffraction, as reported in paper . This technique could also be applied to determine the precise molecular structure of "1-(4-isopropylphenyl)-5-methyl-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide".
Chemical Reactions Analysis
Triazole derivatives are known to undergo various chemical reactions, including alkylation. Paper describes the alkylation of two isomeric triazoles, leading to different products depending on the position of the hydroxy group. This suggests that the compound may also be susceptible to alkylation, potentially at the 4-carboxamide position, which could be used to further modify the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of related compounds has been measured using differential scanning calorimetry (DSC), as seen in paper , where the decomposition peak temperatures for two compounds were determined. Such analysis could be applied to the compound to assess its stability. Additionally, the density and enthalpy of formation can be calculated using computational methods, providing further insight into the compound's energetic properties. The sensitivity to impact and friction is also a critical aspect of the physical properties, as demonstrated for compound 2 in paper , which was not sensitive to impact or friction.
properties
IUPAC Name |
5-methyl-N-(2-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13(2)16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-5-7-14(18)3/h5-13H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQKOYVSYTKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

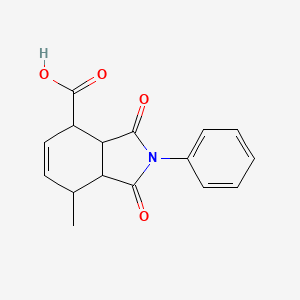


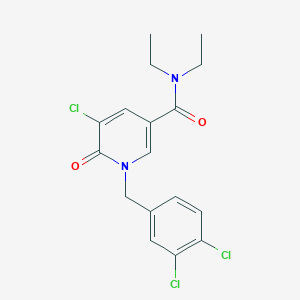
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)
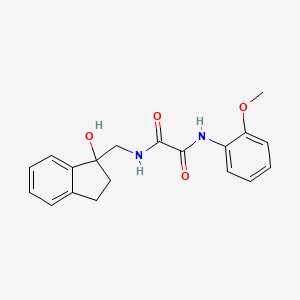

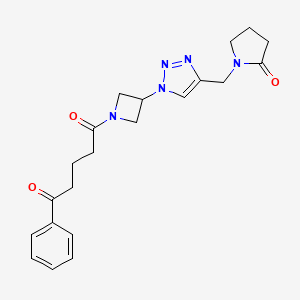
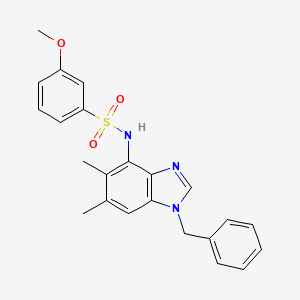


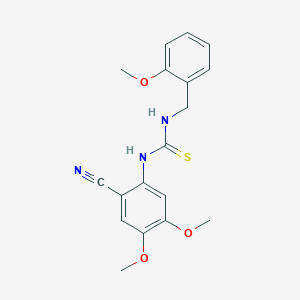

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)